1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene
Description
1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a nitro group, trifluoromethyl group, chloro substituents, and a 4-chlorophenoxy moiety. Its structural complexity confers unique electronic and steric properties, making it relevant in pesticidal and synthetic chemistry applications. The compound’s reactivity and stability are influenced by the electron-withdrawing nitro and trifluoromethyl groups, while the 4-chlorophenoxy group adds steric bulk and modulates solubility .
Properties
IUPAC Name |
1-chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO3/c14-7-1-3-8(4-2-7)22-12-6-10(15)9(13(16,17)18)5-11(12)19(20)21/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVZVDMPTDTBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution with a nucleophile under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reducing agents like hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH_3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the chloro groups.
Scientific Research Applications
1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Benzene Derivatives
Key structural analogs differ in substituent type, position, and functional groups (Table 1).
Key Observations :
- Electron Effects : The nitro group at position 4 (target compound) enhances electrophilicity compared to nitro at position 5 (2-Chloro-5-nitrobenzotrifluoride), favoring nucleophilic substitution reactions .
- Solubility : The trifluoromethyl group increases hydrophobicity (logP ~3.5–4.0), but the methoxy analog () may exhibit slightly higher aqueous solubility due to its electron-donating nature .
Biological Activity
1-Chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene, commonly referred to as a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This compound is characterized by a complex molecular structure, which includes multiple functional groups that may influence its interaction with biological systems.
- Molecular Formula : C₁₃H₆Cl₂F₃NO₃
- Molecular Weight : 352.09 g/mol
- CAS Number : 646497-98-5
The compound features a chlorophenoxy group, a nitro group, and a trifluoromethyl substituent, which are known to enhance its reactivity and potential biological effects.
Biological Activity Overview
Research into the biological activity of this compound indicates various effects on mammalian systems, particularly concerning toxicity and organ-specific impacts.
Toxicological Studies
Several studies have been conducted to evaluate the toxicity of 1-chloro-5-(4-chlorophenoxy)-4-nitro-2-(trifluoromethyl)benzene:
-
Acute and Chronic Toxicity :
- In a 14-day oral toxicity study on F344/N rats, doses of 0, 10, 50, 400, or 1000 mg/kg body weight were administered. Observations included increased liver weights and signs of nephropathy at higher doses, with a reported NOAEL (No Observed Adverse Effect Level) of 10 mg/kg based on kidney effects .
- Similar findings were noted in B6C3F1 mice, where hepatocellular hypertrophy was observed at doses ≥400 mg/kg .
-
Organ-Specific Effects :
- Liver : Significant increases in liver weight and hepatocyte hypertrophy were reported, indicating potential hepatotoxicity.
- Kidneys : Dose-dependent nephropathy was noted in male rats starting from doses as low as 50 mg/kg .
- Hematological Changes : Alterations in blood parameters were observed at the highest dose levels, including changes in leukocyte and lymphocyte counts .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:
- Reactive Oxygen Species (ROS) Formation : The presence of nitro and trifluoromethyl groups can facilitate the generation of ROS, leading to oxidative stress in cells.
- Enzyme Inhibition : Potential inhibition of liver enzymes involved in detoxification processes may contribute to its hepatotoxic effects.
Case Studies
In-depth examinations have been conducted to assess the environmental impact and safety profile of this compound:
- Environmental Toxicology :
- Agricultural Applications :
Data Summary Table
| Study Type | Organism | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |
|---|---|---|---|---|
| Oral Toxicity | F344/N Rats | 0, 10, 50, 400, 1000 | Increased liver weight; nephropathy | 10 |
| Oral Toxicity | B6C3F1 Mice | 0, 10, 50, 400, 1000 | Hepatocellular hypertrophy | 50 |
| Environmental Impact | Aquatic Biota | N/A | Accumulation; potential ecological risk | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
